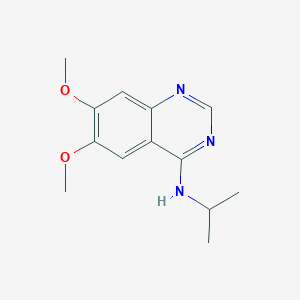

N-isopropyl-6,7-dimethoxyquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

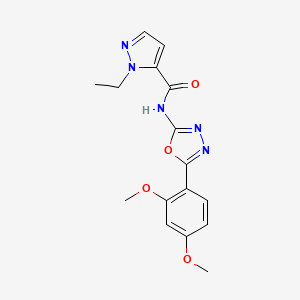

“N-isopropyl-6,7-dimethoxyquinazolin-4-amine” is a chemical compound with the molecular formula C13H17N3O2 . Its molecular weight is 247.29 .

Molecular Structure Analysis

The molecular structure of “N-isopropyl-6,7-dimethoxyquinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-isopropyl-6,7-dimethoxyquinazolin-4-amine” are not fully detailed in the sources I found. The compound has a molecular weight of 247.29 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique

Tyrosine Kinase Inhibitors

“N-isopropyl-6,7-dimethoxyquinazolin-4-amine” is a type of quinazoline, which is often used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in the regulation of many cellular processes. Inhibitors of these enzymes are often used in the treatment of cancers .

Anticancer Agents

Quinazolines, including “N-isopropyl-6,7-dimethoxyquinazolin-4-amine”, have been found to exhibit anticancer activity . They exert their anticancer activity through inhibition of various enzymes such as protein kinases, protein lysine methyltransferase, DNA topoisomerase, and histone deacetylase .

Treatment of Non-Small-Cell Lung Cancer (NSCLC)

Some quinazolines, like gefitinib and erlotinib, have been launched for the treatment of non-small-cell lung cancer (NSCLC) . These drugs inhibit tyrosine kinase activity and restrict the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers .

Treatment of Myeloid Leukemia or Advanced Myelodysplasia

Tandutinib, a type of quinazoline, is in phase II clinical trials for myeloid leukemia (ML) or advanced myelodysplasia (MDS) . It selectively inhibits FLT3 and PDGFR, while other tyrosine or serine/threonine kinases are not significantly inhibited .

Anticonvulsant Activity

Certain novel 3-aryl/heteroaryl-substituted 2-(2-chlorostyryl)-6,7-dimethoxy-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant activity .

Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation

Tandutinib, a type of quinazoline, inhibits platelet-derived growth factor receptor (PDGFR) phosphorylation via competitive binding of adenosine 5´-triphosphate .

Propriétés

IUPAC Name |

6,7-dimethoxy-N-propan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8(2)16-13-9-5-11(17-3)12(18-4)6-10(9)14-7-15-13/h5-8H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRQWDUZYUMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=CC(=C(C=C21)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-2-[4-(2-chloropropanoyl)piperazin-1-yl]acetamide](/img/structure/B2678283.png)

![1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2678288.png)

![3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2678294.png)

![6-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2678296.png)

![3-(2-methylphenyl)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2678298.png)

![3-(3-chlorophenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2678302.png)

![5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B2678304.png)